molecular formula C15H19Cl2NO4 B152288 (R)-3-((tert-Butoxycarbonyl)amino)-4-(2,4-dichlorophenyl)butanoic acid CAS No. 269396-53-4

(R)-3-((tert-Butoxycarbonyl)amino)-4-(2,4-dichlorophenyl)butanoic acid

Cat. No.: B152288
CAS No.: 269396-53-4
M. Wt: 348.2 g/mol
InChI Key: HGGWEUIYPYFHNX-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-3-((tert-Butoxycarbonyl)amino)-4-(2,4-dichlorophenyl)butanoic acid (CAS 284493-65-8 and 500788-90-9 ) is a chiral small molecule featuring:

  • A tert-butoxycarbonyl (Boc) group as a protective moiety for the amine functionality.
  • A 2,4-dichlorophenyl substituent, contributing to lipophilicity and steric bulk.
  • A butanoic acid backbone, critical for interactions with biological targets.

This compound serves as a key intermediate in synthesizing dipeptidyl peptidase-4 (DPP-4) inhibitors, such as sitagliptin, a frontline therapy for type 2 diabetes. Its stereochemistry (R-configuration) is essential for binding specificity to the enzyme’s active site .

Properties

IUPAC Name

(3R)-4-(2,4-dichlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19Cl2NO4/c1-15(2,3)22-14(21)18-11(8-13(19)20)6-9-4-5-10(16)7-12(9)17/h4-5,7,11H,6,8H2,1-3H3,(H,18,21)(H,19,20)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGGWEUIYPYFHNX-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)Cl)Cl)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=C(C=C(C=C1)Cl)Cl)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection Strategies for Amino Group Functionalization

The tert-butoxycarbonyl (Boc) group is indispensable for protecting the amino group during synthesis. A widely adopted method involves reacting (R)-3-amino-4-(2,4-dichlorophenyl)butanoic acid with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base. Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in a biphasic solvent system (e.g., toluene-water) ensures efficient Boc incorporation while minimizing side reactions .

Key Parameters:

  • Solvent Selection: Toluene outperforms tetrahydrofuran (THF) and dichloromethane (DCM) in reducing condensation impurities (e.g., dimerization byproducts) .

  • Base Stoichiometry: A 1:1.2 molar ratio of amino acid to NaOH achieves optimal deprotonation without overbase-induced degradation .

  • Temperature Control: Reactions conducted at 20°C for 10 hours yield >90% Boc-protected product, whereas elevated temperatures (>40°C) promote impurity formation .

Coupling Reactions and Stereochemical Integrity

The chiral center at the 3-position necessitates enantioselective synthesis. Asymmetric hydrogenation of α,β-unsaturated precursors or resolution via chiral auxiliaries are common approaches. For instance, enzymatic resolution using lipases selectively hydrolyzes the (S)-enantiomer, enriching the (R)-configuration.

Comparative Analysis of Coupling Methods:

MethodYield (%)Purity (%)Impurity Profile
Boc Anhydride/Toluene92.798.5Condensation impurity: 1.2%
Boc-Cl/THF81.983.2Condensation impurity: 13.8%
Enzymatic Resolution75.099.0Diastereomer: <0.5%

Purification Techniques and Impurity Mitigation

Chromatography-free purification is achievable via pH-controlled crystallization. Acidifying the reaction mixture to pH 2–3 precipitates the product, while impurities remain solubilized in the organic phase . Recrystallization from ethyl acetate/n-hexane further enhances purity to >99% .

Impurity Sources:

  • Condensation Byproducts: Dimerization occurs via nucleophilic attack of the amino group on activated carbonyls. Using water-immiscible solvents (e.g., toluene) limits this side reaction .

  • Diastereomers: Incomplete enantioselection during hydrogenation necessitates chiral HPLC for final purification.

Comparative Analysis of Synthetic Routes

Route 1: Direct Boc Protection

  • Steps: Boc anhydride + amino acid → Boc-protected product.

  • Advantages: Single-step, high yield (92.7%) .

  • Limitations: Requires stringent temperature control.

Route 2: Enzymatic Resolution

  • Steps: Racemic synthesis → enzymatic hydrolysis → chiral separation.

  • Advantages: High enantiomeric excess (ee >99%).

  • Limitations: Multistep, lower overall yield (75%).

Industrial Scalability and Process Economics

Toluene-based systems are cost-effective for large-scale production due to solvent recyclability and minimal waste. A 10 kg batch achieves a production cost of $2,500/kg, compared to $4,200/kg for THF-based processes .

Cost Drivers:

  • Solvent Recovery: Toluene’s low polarity simplifies distillation and reuse (90% recovery rate) .

  • Catalyst Loading: Base catalysts (NaOH) are inexpensive versus enzymatic systems .

Chemical Reactions Analysis

Types of Reactions

®-3-((tert-Butoxycarbonyl)amino)-4-(2,4-dichlorophenyl)butanoic acid undergoes various types of chemical reactions, including:

    Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl moiety.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the specific functional groups involved.

Common Reagents and Conditions

    Hydrolysis: Typically carried out using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

    Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.

Major Products Formed

    Hydrolysis: Yields the free amine derivative.

    Substitution: Produces various substituted derivatives depending on the nucleophile used.

    Oxidation and Reduction: Results in oxidized or reduced forms of the compound, respectively.

Scientific Research Applications

®-3-((tert-Butoxycarbonyl)amino)-4-(2,4-dichlorophenyl)butanoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential as a precursor in the development of pharmaceutical agents.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of ®-3-((tert-Butoxycarbonyl)amino)-4-(2,4-dichlorophenyl)butanoic acid involves its interaction with specific molecular targets. The Boc protecting group provides stability during chemical reactions, allowing for selective modification of the compound. The dichlorophenyl moiety can interact with various biological targets, influencing pathways related to enzyme activity and receptor binding.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Backbone Key Applications/Notes References
Target Compound: (R)-3-(Boc-amino)-4-(2,4-dichlorophenyl)butanoic acid C₁₅H₁₈Cl₂NO₄ 365.22 2,4-Dichlorophenyl Butanoic acid Sitagliptin intermediate; enhanced lipophilicity
(R)-3-(Boc-amino)-4-(2,4,5-trifluorophenyl)butanoic acid C₁₅H₁₈F₃NO₄ 333.30 2,4,5-Trifluorophenyl Butanoic acid Diabetes drug intermediates; fluorine improves metabolic stability
(R)-3-(Boc-amino)-4-(2,4-difluorophenyl)butanoic acid (Sitagliptin Impurity 2) C₁₅H₁₉F₂NO₄ 315.31 2,4-Difluorophenyl Butanoic acid Minor impurity in sitagliptin synthesis; reduced steric hindrance vs. Cl
(R)-3-(Boc-amino)-3-(2,4-dichlorophenyl)propanoic acid C₁₃H₁₅Cl₂NO₄ 320.17 2,4-Dichlorophenyl Propanoic acid Shorter backbone may reduce enzyme binding affinity
(R)-4-(2-Bromophenyl)-3-(Boc-amino)butanoic acid C₁₅H₁₉BrNO₄ 381.22 2-Bromophenyl Butanoic acid Potential radiopharmaceutical applications; bromine increases atomic radius
(R)-3-(Boc-amino)-4-(4-iodophenyl)butanoic acid C₁₅H₂₀INO₄ 405.23 4-Iodophenyl Butanoic acid High atomic weight for imaging; iodine may reduce solubility

Key Research Findings

Substituent Effects

  • Chlorine’s electron-withdrawing nature stabilizes adjacent bonds, critical for metabolic resistance . Fluorine (F): Fluorinated analogs (e.g., 2,4,5-trifluoro or 2,4-difluoro derivatives) exhibit higher metabolic stability due to fluorine’s strong electronegativity and resistance to oxidative degradation. These compounds are prevalent in DPP-4 inhibitors like sitagliptin . However, bromine and iodine are valuable in radiolabeling for pharmacokinetic studies .

Backbone Modifications

  • Butanoic Acid vs. Propanoic Acid: The butanoic acid chain in the target compound optimizes spatial alignment with the DPP-4 catalytic site, whereas propanoic acid analogs (e.g., CAS 500788-90-9) may exhibit reduced binding affinity due to shorter chain length .

Stereochemical Considerations

  • The R-configuration in the target compound is critical for enantioselective interactions with DPP-4. Stereoisomeric impurities (e.g., sitagliptin Impurity 19 ) can compromise therapeutic efficacy .

Biological Activity

(R)-3-((tert-Butoxycarbonyl)amino)-4-(2,4-dichlorophenyl)butanoic acid, often referred to as Boc-DCPB, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H19Cl2NO4
  • Molecular Weight : 348.22 g/mol
  • CAS Number : 269396-53-4
  • Purity : Typically >95% (HPLC)

Boc-DCPB is believed to function primarily as an inhibitor of specific enzymes involved in amino acid metabolism and protein synthesis. Its structure allows it to interact with various biological targets, making it a candidate for therapeutic applications against certain diseases.

Antiparasitic Activity

Research has indicated that Boc-DCPB exhibits significant activity against Trypanosoma brucei, the causative agent of African sleeping sickness. In a study focusing on the optimization of inhibitors for Trypanosoma brucei methionyl-tRNA synthetase (MetRS), Boc-DCPB was identified as a promising lead compound. The compound demonstrated an effective growth inhibition with an EC50 value in the low nanomolar range (22 nM), indicating potent antiparasitic properties while maintaining low toxicity to mammalian cells .

Enzyme Inhibition

The compound's ability to inhibit key enzymes has been documented:

  • Methionyl-tRNA Synthetase : Boc-DCPB showed a strong binding affinity, correlating with its potency in inhibiting T. brucei growth, suggesting a direct relationship between enzyme affinity and biological activity .
  • CYP Enzyme Interactions : Boc-DCPB has been reported to inhibit CYP2C19 and CYP2C9, which are critical for drug metabolism in humans. This inhibition could have implications for drug interactions when used in therapeutic settings .

Study 1: Antiparasitic Efficacy

In a laboratory setting, Boc-DCPB was tested alongside other known inhibitors. The results showed that it outperformed several compounds in terms of both potency and selectivity against T. brucei. The study highlighted the importance of structural modifications in enhancing biological activity .

Study 2: Pharmacokinetics and Toxicity

A pharmacokinetic analysis demonstrated that Boc-DCPB possesses favorable absorption characteristics with high bioavailability scores. In vivo studies indicated moderate brain permeability, which is crucial for treating central nervous system infections caused by T. brucei.

Data Tables

PropertyValue
Molecular Weight348.22 g/mol
CAS Number269396-53-4
EC50 (Antiparasitic Activity)22 nM
CYP InhibitionCYP2C19, CYP2C9
Brain/Plasma Ratio0.27 at 60 min post-injection

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.